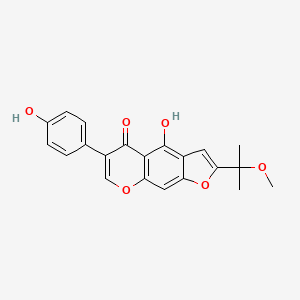

Erythrinin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythrinin D is a natural compound that belongs to the class of flavonoids . It is derived from the bark of Erythrina variegata .

Synthesis Analysis

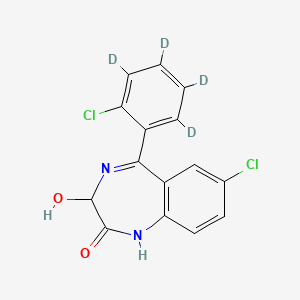

This compound was isolated from the ethanol extract of Erythrina arborescens. Its structure was elucidated based on extensive spectroscopic studies .Molecular Structure Analysis

The molecular formula of this compound is C21H18O6 . Its structure includes a wide range of secondary metabolites, including flavanones, isoflavones, and pterocarpans .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 366.37 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Isolation and Structural Analysis:

- Erythrinins D-H, a group of isoflavonoids including Erythrinin D, were isolated from Erythrina arboresens. The structures of these compounds were determined using extensive spectroscopic studies (Wang et al., 2013).

Potential Therapeutic Applications:

- Although direct studies on this compound are limited, research on related compounds from the Erythrina genus suggests various therapeutic benefits. For instance, Erythrina indica has been studied for its hepatoprotective potential and anticonvulsant activity, indicating the possible therapeutic applications of its components, including this compound (Mujahid et al., 2016).

- Additionally, Erythrina lysistemon, which may contain similar compounds, has been evaluated for its therapeutic potential in a homoeopathic context (Olivier, 2007).

Related Research on Erythrina Compounds:

- Isoflavones from Erythrina indica, similar in structure to this compound, have shown cytotoxic activities, suggesting potential use in cancer therapy (Nkengfack et al., 2001).

- Erythroidine alkaloids from Erythrina poeppigiana have been identified as novel phytoestrogens, indicating the potential for this compound in hormonal therapies (Djiogue et al., 2014).

properties

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHYOAYYYIFCIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)